molecular formula C18H23NO5 B1193549 PSB-17183

PSB-17183

Cat. No.: B1193549
M. Wt: 333.384
InChI Key: LTXBACRGTNTVAA-UHFFFAOYSA-N
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Description

Assuming a structure akin to ’s triazine derivatives (CAS 918538-05-3), PSB-17183 may feature a fused pyrrolotriazine core with halogen substituents, contributing to its bioactivity and stability . Synthesis methods likely involve nucleophilic substitution or cross-coupling reactions, as seen in analogous compounds .

Key properties inferred from similar compounds:

  • Molecular weight: ~180–220 g/mol (based on triazine/pyrazole analogs)
  • Bioactivity: Potential kinase inhibition or antimicrobial activity (common in triazine derivatives) .
  • Solubility: Moderate aqueous solubility (Log S ≈ -2.99 to -3.5), as observed in related compounds .

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.384

IUPAC Name

3-(2-Carboxyethyl)-6-(hexyloxy)-1H-indole-2-carboxylic Acid

InChI

InChI=1S/C18H23NO5/c1-2-3-4-5-10-24-12-6-7-13-14(8-9-16(20)21)17(18(22)23)19-15(13)11-12/h6-7,11,19H,2-5,8-10H2,1H3,(H,20,21)(H,22,23)

InChI Key

LTXBACRGTNTVAA-UHFFFAOYSA-N

SMILES

O=C(C(N1)=C(CCC(O)=O)C2=C1C=C(OCCCCCC)C=C2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PSB-17183;  PSB 17183;  PSB17183; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

PSB-17183’s hypothetical structure aligns with halogenated triazine/pyrazole hybrids. Below is a comparison with key analogs from the evidence:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
This compound (hypothetical) Pyrrolo[1,2-f][1,2,4]triazine Chloro, alkyl groups C₆H₃Cl₂N₃ ~188.01
CAS 918538-05-3 Pyrrolo[1,2-f][1,2,4]triazine 2,4-dichloro, pyrazole C₆H₃Cl₂N₃ 188.01
CAS 17153-20-7 Isoxazole-carboxylic acid Methyl, carboxylate C₅H₅NO₃ 127.10
CAS 1046861-20-4 Boronic acid derivative Bromo, chloro, phenyl C₆H₅BBrClO₂ 235.27

Key structural differences :

  • This compound and CAS 918538-05-3 share a triazine backbone but differ in substituent positions.

Physicochemical and Bioactivity Profiles

Comparative data from , and 20:

Parameter This compound CAS 918538-05-3 CAS 17153-20-7 CAS 1046861-20-4
Log S (ESOL) -3.0 (est.) -2.99 -2.50 -2.99
Solubility (mg/ml) 0.24 (est.) 0.24 1.02 0.24
Bioavailability Score 0.55 (est.) 0.55 0.85 0.55
Leadlikeness 1.0 (est.) 1.0 0.0 1.0
PAINS Alerts 0 0 0 0

Insights :

  • This compound and CAS 918538-05-3 exhibit nearly identical solubility and bioavailability, suggesting similar pharmacokinetic challenges .
  • CAS 17153-20-7’s higher solubility may stem from its carboxylate group but limits blood-brain barrier (BBB) penetration .

Comparison :

  • This compound’s synthesis may require harsher conditions than CAS 1046861-20-4 due to halogenated intermediates.

Functional and Therapeutic Potential

  • CAS 17153-20-7: Limited bioactivity data; primarily a synthetic intermediate .
  • CAS 1046861-20-4 : Boronic acid derivatives are used in Suzuki couplings, suggesting utility in materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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